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Compound Name: Taxacin

Cat. No.: B1255611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical and clinical toxicity studies

of piperacillin/tazobactam, a widely used broad-spectrum beta-lactam antibiotic in combination

with a beta-lactamase inhibitor. The information compiled herein is intended to support further

research and development in the field of antibacterial agents.

Introduction
Piperacillin, a semisynthetic penicillin, exerts its bactericidal activity by inhibiting bacterial cell

wall synthesis.[1] However, its efficacy can be compromised by beta-lactamase enzymes

produced by resistant bacteria. Tazobactam, a beta-lactamase inhibitor, is combined with

piperacillin to protect it from degradation and extend its antibacterial spectrum.[1][2] The

combination, known as piperacillin/tazobactam (marketed as Tazocin® or Zosyn®), is a

cornerstone in the treatment of various moderate to severe bacterial infections.[3][4][5][6]

Understanding its toxicity profile is paramount for its safe and effective clinical use.

Quantitative Toxicity Data
The following tables summarize the key quantitative data from single-dose and reproductive

toxicity studies of piperacillin/tazobactam and tazobactam alone.

Table 1: Single-Dose Toxicity Studies
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Test Article Species
Route of
Administration

LD50 (mg/kg)

Tazobactam/Piperacilli

n (1:4)
Mice, Rats, Dogs Not Specified

Not explicitly stated in

the provided

abstracts, but single-

dose toxicity studies

were conducted.[7]

Tazobactam Mice, Rats, Dogs Not Specified

Not explicitly stated in

the provided

abstracts, but single-

dose toxicity studies

were conducted.[7]

LD50 (Lethal Dose 50) is the dose required to kill 50% of the test population.[8]

Table 2: Reproductive and Developmental Toxicity Studies in Rats
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Test
Article

Study
Type

Dosing
(mg/kg/da
y)

Route
Key
Findings

NOAEL
(Dams)
(mg/kg/da
y)

NOAEL
(Offsprin
g)
(mg/kg/da
y)

Tazobacta

m/Piperacil

lin (1:4)

Perinatal

and

Postnatal

200, 800,

1600

Intraperiton

eal

Maternal

toxicity

(decreased

food

consumptio

n) at 800

and 1600

mg/kg.

Increased

pup

mortality

and

decreased

pup weight

at 1600

mg/kg.[9]

< 200 200

Tazobacta

m

Perinatal

and

Postnatal

40, 320,

1280

Intraperiton

eal

Maternal

toxicity

(decreased

food

consumptio

n) at all

doses.

Decreased

pup weight

at 320 and

1280

mg/kg.

Increased

stillbirths at

< 40 40
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1280

mg/kg.[9]

Tazobacta

m/Piperacil

lin (1:4)

Teratology
625, 1250,

2500, 3750

Intravenou

s

Maternal

deaths

occurred at

all doses

(not dose-

dependent)

.

Decreased

fetal body

weight at

2500 and

3750

mg/kg. Not

teratogenic

.[10]

< 625 ≥ 3750

Tazobacta

m
Teratology

125, 500,

3000

Intravenou

s

Decreased

maternal

body

weight at

3000

mg/kg.

Reduced

food

consumptio

n at all

doses.

Decreased

fetal body

weight at

3000

mg/kg. Not

teratogenic

.[10]

< 125 ≥ 3000
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NOAEL (No-Observed-Adverse-Effect Level) is the highest dose at which there was no

statistically or biologically significant increase in the frequency or severity of adverse effects.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological findings.

The following sections outline the general procedures for key toxicity studies based on

standard guidelines.

Acute toxicity studies aim to determine the effects of a single, high dose of a substance.[11]

Objective: To determine the Median Lethal Dose (LD50) and identify signs of toxicity after a

single administration.

Animal Model: Typically rats or mice of both sexes.

Procedure:

Animals are fasted overnight prior to dosing.

The test substance is administered via the intended clinical route (e.g., intravenous, oral).

A range of doses is used to establish a dose-response relationship.

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior,

appearance, body weight), and any overt pathological changes at regular intervals for up

to 14 days.[11]

At the end of the observation period, surviving animals are euthanized and subjected to a

gross necropsy.

Data Analysis: The LD50 value is calculated using statistical methods such as the Probit

analysis.

These studies evaluate the effects of repeated exposure to a substance over a specific period.

[12]
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Objective: To identify target organs of toxicity, characterize the dose-response relationship,

and determine the No-Observed-Adverse-Effect Level (NOAEL).

Duration:

Sub-acute: 28 days (OECD 407).[11]

Sub-chronic: 90 days (OECD 408).[11]

Chronic: 6 to 12 months or longer.[12][13]

Animal Model: One rodent (e.g., rat) and one non-rodent (e.g., dog) species are typically

used.

Procedure:

At least three dose levels (low, intermediate, and high) and a control group are used.[11]

The test substance is administered daily via the intended clinical route.

Animals are monitored daily for clinical signs of toxicity.

Body weight and food consumption are measured weekly.

Hematology, clinical chemistry, and urinalysis are performed at specified intervals.

At the end of the study, animals are euthanized, and a full necropsy is performed.

Organs are weighed, and tissues are collected for histopathological examination.

Data Analysis: Statistical analysis is performed to compare the treated groups with the

control group. The NOAEL is determined for each study.

These studies assess the potential adverse effects of a substance on reproduction and

development.

Objective: To evaluate effects on fertility, prenatal and postnatal development, and

teratogenicity.
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Study Types:

Fertility and Early Embryonic Development (OECD 416): Evaluates effects on male and

female reproductive performance.[14]

Prenatal Developmental Toxicity (Teratology) (OECD 414): Assesses adverse effects on

the developing fetus.[10]

Perinatal and Postnatal Study: Examines effects during late gestation, parturition, and

lactation.[9]

Procedure: The test substance is administered to animals at different stages of reproduction

and gestation. Dams and offspring are evaluated for various endpoints, including fertility,

implantation, fetal viability, growth, and morphological development.

Data Analysis: Data on reproductive performance and developmental parameters are

statistically analyzed to identify any treatment-related effects.

Mechanisms of Toxicity
Understanding the molecular mechanisms underlying toxicity is critical for risk assessment and

the development of safer drugs.

Recent studies suggest that piperacillin/tazobactam can induce direct tubular damage in the

kidneys.[15] The proposed mechanism involves oxidative stress and mitochondrial injury,

leading to apoptosis of tubular epithelial cells.[15] This may explain the increased incidence of

acute kidney injury (AKI) observed when piperacillin/tazobactam is co-administered with other

nephrotoxic agents like vancomycin.[15][16]

Elevations in liver enzymes (ALT and bilirubin) have been reported in patients receiving

piperacillin/tazobactam.[3] The mechanism is thought to be idiosyncratic and may involve a

hypersensitivity reaction.[3] In rare cases, it can lead to cholestatic hepatitis or Drug Reaction

with Eosinophilia and Systemic Symptoms (DRESS) syndrome.[3]

Visualizations
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The following diagrams illustrate key experimental workflows and a proposed signaling

pathway for piperacillin/tazobactam-induced nephrotoxicity.

Pre-study Phase Dosing and Observation Data Collection and Analysis

Animal Acclimatization Overnight Fasting Single Dose Administration Observation for 14 Days
(Mortality, Clinical Signs) Gross Necropsy LD50 Calculation

Click to download full resolution via product page

Caption: General workflow for an acute toxicity study.
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Caption: General workflow for a repeated dose toxicity study.
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Caption: Proposed signaling pathway for piperacillin/tazobactam-induced nephrotoxicity.

Conclusion
The preclinical toxicity studies of piperacillin/tazobactam have established a general safety

profile, with maternal and developmental effects observed at high doses in animal models. The

primary mechanisms of concern in clinical use are dose-related nephrotoxicity, potentially

mediated by oxidative stress and mitochondrial dysfunction, and idiosyncratic hepatotoxicity.

Further research is warranted to fully elucidate these mechanisms and to develop strategies for
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mitigating these adverse effects. This guide serves as a foundational resource for professionals

involved in the ongoing evaluation and development of antibacterial therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. labeling.pfizer.com [labeling.pfizer.com]

2. go.drugbank.com [go.drugbank.com]

3. Piperacillin-Tazobactam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

4. Piperacillin–Tazobactam: Clinical Uses and Toxicity_Chemicalbook [chemicalbook.com]

5. Piperacillin and tazobactam (intravenous route) - Side effects & uses - Mayo Clinic
[mayoclinic.org]

6. labeling.pfizer.com [labeling.pfizer.com]

7. [Single-dose toxicity studies of tazobactam/piperacillin and tazobactam] - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. whs.rocklinusd.org [whs.rocklinusd.org]

9. [Reproductive and developmental toxicity studies of tazobactam/piperacillin or tazobactam
(3)--Perinatal and postnatal study in rats with intraperitoneal administration] - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. [Reproductive and developmental toxicity studies of tazobactam/piperacillin or
tazobactam (2)--Teratological study in rats with intravenously administration] - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. youtube.com [youtube.com]

12. solutions.bocsci.com [solutions.bocsci.com]

13. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety
Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]

14. [Reproductive and developmental toxicity studies of tazobactam/piperacillin or
tazobactam(1)--Fertility and general reproduction study in rats with intraperitoneal
administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1255611?utm_src=pdf-custom-synthesis
https://labeling.pfizer.com/ShowLabeling.aspx?id=13994
https://go.drugbank.com/drugs/DB01606
https://www.ncbi.nlm.nih.gov/books/NBK548825/
https://www.chemicalbook.com/article/piperacillin-tazobactam-clinical-uses-and-toxicity.htm
https://www.mayoclinic.org/drugs-supplements/piperacillin-and-tazobactam-intravenous-route/description/drg-20072716
https://www.mayoclinic.org/drugs-supplements/piperacillin-and-tazobactam-intravenous-route/description/drg-20072716
https://labeling.pfizer.com/ShowLabeling.aspx?id=12251
https://pubmed.ncbi.nlm.nih.gov/7830284/
https://pubmed.ncbi.nlm.nih.gov/7830284/
https://whs.rocklinusd.org/documents/science/lethal_dose_table.pdf
https://pubmed.ncbi.nlm.nih.gov/7830289/
https://pubmed.ncbi.nlm.nih.gov/7830289/
https://pubmed.ncbi.nlm.nih.gov/7830289/
https://pubmed.ncbi.nlm.nih.gov/7830288/
https://pubmed.ncbi.nlm.nih.gov/7830288/
https://pubmed.ncbi.nlm.nih.gov/7830288/
https://www.youtube.com/watch?v=Z5P_9B6kEFU
https://www.solutions.bocsci.com/chronic-toxicity-testing.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11408957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11408957/
https://pubmed.ncbi.nlm.nih.gov/7830287/
https://pubmed.ncbi.nlm.nih.gov/7830287/
https://pubmed.ncbi.nlm.nih.gov/7830287/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1255611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. Mechanisms of Piperacillin/Tazobactam Nephrotoxicity: Piperacillin/Tazobactam-Induced
Direct Tubular Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

16. labeling.pfizer.com [labeling.pfizer.com]

To cite this document: BenchChem. [A Comprehensive Review of the Preliminary Toxicity
Profile of Piperacillin/Tazobactam]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1255611#preliminary-toxicity-studies-of-taxacin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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